Benzyl-PEG4-Azido
Overview
Description
Benzyl-PEG4-Azido: is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is widely used in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This compound is particularly valuable in the field of chemical biology and medicinal chemistry for its role in facilitating the selective degradation of target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution of benzyl halides with sodium azide (NaN3) under mild conditions . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{X} + \text{NaN}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}_3 + \text{NaX} ] where X is a halogen (e.g., Cl, Br).
Industrial Production Methods: In an industrial setting, the synthesis of Benzyl-PEG4-Azido can be scaled up using continuous-flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety, especially when handling azides, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG4-Azido primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide group of this compound and an alkyne group.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is particularly useful for biological applications where copper may be toxic.
Common Reagents and Conditions:
Major Products: The major products of these reactions are triazole-linked conjugates, which are highly stable and useful in various applications, including bioconjugation and drug development .
Scientific Research Applications
Chemistry: Benzyl-PEG4-Azido is extensively used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is employed in bioorthogonal labeling, allowing for the specific tagging of biomolecules in living cells without interfering with native biochemical processes .
Medicine: This compound is used in the development of targeted drug delivery systems, where it facilitates the conjugation of therapeutic agents to targeting moieties, enhancing the specificity and efficacy of treatments .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as hydrogels and nanomaterials, which benefit from its ability to form stable linkages through click chemistry .
Mechanism of Action
The primary mechanism of action of Benzyl-PEG4-Azido involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form triazole linkages, which are highly stable and bioorthogonal . In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Azido-PEG4-Acid: Contains an azide group and a terminal carboxylic acid, used for bioconjugation.
Azido-PEG4-NHS Ester: Used for labeling primary amine groups with an azide moiety.
Uniqueness: Benzyl-PEG4-Azido is unique in its ability to serve as a PROTAC linker, enabling the selective degradation of target proteins. Its PEG4 spacer enhances solubility and biocompatibility, making it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c16-18-17-6-7-19-8-9-20-10-11-21-12-13-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGOIDVALYTCRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728288 | |
Record name | 13-Azido-1-phenyl-2,5,8,11-tetraoxatridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-71-0 | |
Record name | 13-Azido-1-phenyl-2,5,8,11-tetraoxatridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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